molecular formula C18H20N2O2S B2513332 Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate CAS No. 892275-51-3

Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate

Cat. No.: B2513332
CAS No.: 892275-51-3
M. Wt: 328.43
InChI Key: RXOVTJSCZHYTBW-UHFFFAOYSA-N
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Description

Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate is a complex organic compound with a unique structure that includes an ester functional group, a benzyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate typically involves the reaction of ethyl 2-aminobenzoate with benzyl isothiocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Ethyl 2-aminobenzoate and benzyl isothiocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

    Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate can be compared with other similar compounds such as:

    Ethyl 2-{[benzyl(methyl)carbamoyl]amino}benzoate: This compound lacks the sulfur atom in the carbamothioyl group, which can affect its reactivity and biological activity.

    Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}acetate: The substitution of the benzoate group with an acetate group can alter the compound’s chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-[[benzyl(methyl)carbamothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-22-17(21)15-11-7-8-12-16(15)19-18(23)20(2)13-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOVTJSCZHYTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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